molecular formula C12H7LiS3 B12552331 lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene CAS No. 189324-27-4

lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene

Cat. No.: B12552331
CAS No.: 189324-27-4
M. Wt: 254.4 g/mol
InChI Key: INGRNTWHZFVNSZ-UHFFFAOYSA-N
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Description

Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of organolithium compounds These compounds are known for their reactivity and are widely used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene typically involves the lithiation of a precursor molecule containing thiophene rings. This can be achieved through the reaction of the precursor with a strong base such as n-butyllithium under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of organolithium compounds often involves large-scale reactions using automated systems to handle the reactive intermediates safely. The process may include steps like purification through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of dihydrothiophenes.

    Substitution: The lithium atom can be substituted with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbonyl compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophenes.

Scientific Research Applications

Chemistry

In chemistry, lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Medicine

The compound’s potential in medicine could be explored through its derivatives, which may exhibit interesting pharmacological properties.

Industry

In industry, the compound may be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the presence of thiophene rings.

Mechanism of Action

The mechanism of action of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in various reactions. The thiophene rings can participate in π-π interactions, influencing the compound’s behavior in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • Lithium thiophene-2-carboxylate
  • Lithium 2-thienyl
  • Lithium 2,5-dithiophene

Uniqueness

Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is unique due to its specific arrangement of thiophene rings and the presence of a lithium atom

Properties

CAS No.

189324-27-4

Molecular Formula

C12H7LiS3

Molecular Weight

254.4 g/mol

IUPAC Name

lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C12H7S3.Li/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;/h1-7H;/q-1;+1

InChI Key

INGRNTWHZFVNSZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CSC(=C1)C2=CC=C(S2)C3=CC=[C-]S3

Origin of Product

United States

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